![molecular formula C20H15Cl3N2O3S B2568024 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime CAS No. 478048-61-2](/img/structure/B2568024.png)
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime
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Description
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H15Cl3N2O3S and its molecular weight is 469.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound is involved in novel synthetic routes for creating specific pyridine carboxaldehydes. For instance, 2-Chloro-5-aryl-3-pyridine carboxaldehydes are obtained through Vilsmeier reaction of related oxime compounds, showcasing the compound's role in complex chemical synthesis (Amaresh & Perumal, 2000).
It's used in multicomponent reactions for synthesizing novel 2,6-diaryl-2,3-dihydro-1H-pyridin-4-ones, indicating its utility in creating complex molecular structures. This process presumably involves a double Mannich reaction–elimination tandem sequence (Devi & Perumal, 2007).
Ligand Design and Catalysis
- The compound is used in the design of P-chiral pyridyl-dihydrobenzooxaphosphole ligands, applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, demonstrating its application in catalysis and ligand design (Qu et al., 2014).
Photocatalysis
- In the field of photocatalysis, derivatives of this compound have been used for the complete oxidation of acetaldehyde and toluene to CO2 under light irradiation, illustrating its potential in environmental applications (Arai et al., 2008).
Biological Activity
Some derivatives of the compound exhibit antibacterial properties and surface activity, signifying its relevance in the development of new antimicrobial agents (El-Sayed, 2006).
It's also involved in the oligomerization of reactive carbonyls in the presence of ammonia-producing compounds, a process relevant in the formation of pyridines in foods, indicating its role in food chemistry and flavor generation (Zamora, Lavado-Tena, & Hidalgo, 2020).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-[(2,3-dichlorophenyl)methoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S/c21-17-8-4-5-15(20(17)23)13-28-25-12-18(14-9-10-19(22)24-11-14)29(26,27)16-6-2-1-3-7-16/h1-12,18H,13H2/b25-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBNOYYSRMNCZ-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime |
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